molecular formula C6H12FNO2 B13419873 1-Fluoro-6-nitrohexane CAS No. 408-08-2

1-Fluoro-6-nitrohexane

Cat. No.: B13419873
CAS No.: 408-08-2
M. Wt: 149.16 g/mol
InChI Key: OQVYNPDNUMJKRL-UHFFFAOYSA-N
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Description

1-Fluoro-6-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom attached to the first carbon and a nitro group attached to the sixth carbon of a hexane chain

Preparation Methods

The synthesis of 1-Fluoro-6-nitrohexane typically involves the reaction of hexyl fluoride with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a nitro group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Fluoro-6-nitrohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include 1-amino-6-fluorohexane and various oxidized derivatives.

Scientific Research Applications

1-Fluoro-6-nitrohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its nitro and fluoro functional groups.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-6-nitrohexane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-Fluoro-6-nitrohexane can be compared with other similar compounds such as 1-chloro-6-nitrohexane and 1-bromo-6-nitrohexane. These compounds share similar structural features but differ in their halogen atoms. The presence of fluorine in this compound imparts unique properties such as increased stability and reactivity compared to its chloro and bromo counterparts.

Properties

CAS No.

408-08-2

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

1-fluoro-6-nitrohexane

InChI

InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2

InChI Key

OQVYNPDNUMJKRL-UHFFFAOYSA-N

Canonical SMILES

C(CCCF)CC[N+](=O)[O-]

Origin of Product

United States

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